![molecular formula C8H11Br2NO B1376504 3-(2-Amino-ethyl)-4-bromo-phenol hydrobromide CAS No. 870553-46-1](/img/structure/B1376504.png)
3-(2-Amino-ethyl)-4-bromo-phenol hydrobromide
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Description
3-(2-Amino-ethyl)-4-bromo-phenol hydrobromide, also known as 4-bromo-2-ethylaminophenol hydrobromide (BEAP) is an organic compound that is used in a variety of scientific research applications. It is a water-soluble compound that is composed of two nitrogen atoms, four carbon atoms, two oxygen atoms, and one hydrogen atom. BEAP is widely used in biochemical, physiological, and pharmacological research due to its ability to interact with a variety of cellular targets.
Scientific Research Applications
Catalysis
3-(2-Amino-ethyl)-4-bromo-phenol hydrobromide: has been utilized in the synthesis of multifunctional core–shell microspheres, which serve as highly efficient catalysts in the aqueous reduction of nitroarenes . These microspheres exhibit improved catalytic activity and offer advantages such as high yields, cleaner reactions, simple methodology, short reaction times, easy workup, and greener conditions.
Molecular Imaging
In the field of molecular imaging, this compound has been used to bridge macrocyclic chelates, contributing to the development of multinuclear bimodal molecular imaging probes . These probes are designed for applications in magnetic resonance imaging (MRI) and optical imaging, leveraging the physicochemical properties of lanthanide ions.
Biotechnology/Biomedicine
The compound’s derivatives have potential applications in biotechnology and biomedicine, particularly in the development of magnetic core-shell-structured mesoporous silica microspheres. These microspheres can be used for targeted drug delivery, magnetic resonance imaging (MRI), and as carriers for various biomolecules .
Nanotechnology
In nanotechnology, 3-(2-Amino-ethyl)-4-bromo-phenol hydrobromide is instrumental in the functionalization of mesoporous silica microspheres. These microspheres can be tailored for specific applications, including the immobilization of nanoparticles and the creation of nanocomposites with desirable magnetic and structural properties .
Environmental Chemistry
This compound plays a role in environmental chemistry by facilitating cleaner and more efficient chemical reactions. Its use in catalysts contributes to reducing waste and enhancing product purity, which aligns with the principles of green chemistry .
Chemical Synthesis
The versatility of 3-(2-Amino-ethyl)-4-bromo-phenol hydrobromide extends to chemical synthesis, where it is used as a building block for complex organic molecules. Its reactivity allows for the creation of various functional groups that are essential in the synthesis of pharmaceuticals and other organic compounds .
Material Science
In material science, the compound is used to modify the surface properties of materials, such as enhancing the adhesion of coatings or altering the surface energy of polymers. This can lead to the development of materials with improved performance characteristics .
Analytical Chemistry
Lastly, in analytical chemistry, 3-(2-Amino-ethyl)-4-bromo-phenol hydrobromide can be employed in the preparation of reagents and standards that are crucial for the accurate measurement and analysis of chemical substances .
properties
IUPAC Name |
3-(2-aminoethyl)-4-bromophenol;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.BrH/c9-8-2-1-7(11)5-6(8)3-4-10;/h1-2,5,11H,3-4,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNSDFAMFRXSRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CCN)Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-ethyl)-4-bromo-phenol hydrobromide |
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